molecular formula C5H3F3N2O B1421571 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde CAS No. 591234-14-9

5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B1421571
CAS No.: 591234-14-9
M. Wt: 164.09 g/mol
InChI Key: ILVBFKAVWNSXGZ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, with an aldehyde functional group at the 3-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,1,1-trifluoro-3-oxopropane, followed by cyclization to form the pyrazole ring. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the cyclization and formylation processes.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Strong nucleophiles such as organolithium reagents or Grignard reagents.

Major Products:

    Oxidation: 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 5-(Trifluoromethyl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is utilized in several scientific research areas:

    Chemistry: As a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Employed in the synthesis of materials with specific electronic properties, such as in the development of new polymers and catalysts.

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid
  • 5-(Trifluoromethyl)-1H-pyrazole-3-methanol
  • 5-(Trifluoromethyl)-1H-pyrazole-3-nitrile

Comparison: 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. For instance, the aldehyde group allows for specific reactions such as formylation and reduction, which are not possible with the carboxylic acid or nitrile derivatives. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)4-1-3(2-11)9-10-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVBFKAVWNSXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678845
Record name 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591234-14-9
Record name 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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